7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol
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Overview
Description
7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the quinoline core.
Final Coupling and Functionalization: The final step involves the coupling of the benzo[d][1,3]dioxole and pyridine-substituted quinoline intermediates, followed by functionalization to introduce the hydroxyl group at the 8-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Pyridine-substituted quinoline derivatives.
Scientific Research Applications
7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets microtubules and tubulin proteins, disrupting their polymerization and leading to cell cycle arrest and apoptosis.
Pathways Involved: It modulates the microtubule assembly pathway, which is crucial for cell division and proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-ylamino)propan-2-ol: Similar structure but with a different core scaffold.
2-(Benzo[d][1,3]dioxol-5-yl)-6-(pyridin-2-ylamino)pyridine: Contains a pyridine core instead of a quinoline core.
Uniqueness
7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol is unique due to its combination of a quinoline core, benzo[d][1,3]dioxole moiety, and pyridine ring, which confer distinct chemical reactivity and biological activity. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
7-[1,3-benzodioxol-5-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-22-16(8-6-14-4-3-11-24-21(14)22)20(25-19-5-1-2-10-23-19)15-7-9-17-18(12-15)28-13-27-17/h1-12,20,26H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMWXEBHNKXLCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=C(C4=C(C=CC=N4)C=C3)O)NC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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